molecular formula C7H9ClN4OS B1197048 Tomizine CAS No. 50602-44-3

Tomizine

Cat. No.: B1197048
CAS No.: 50602-44-3
M. Wt: 232.69 g/mol
InChI Key: NTLYNOPIQSYARR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tomizine involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. The mechanochemical approach is generally preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using solution-based methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tomizine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like polymer-supported cyanoborohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of imines, while reduction can result in the formation of secondary or tertiary amines .

Scientific Research Applications

Tomizine has a wide range of scientific research applications, including:

Mechanism of Action

Tomizine exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA synthesis and cell division. The molecular targets and pathways involved in this mechanism include the folate metabolism pathway and the inhibition of thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another folate antagonist used in cancer treatment.

    Pemetrexed: A multi-targeted antifolate used in chemotherapy.

    Raltitrexed: An inhibitor of thymidylate synthase used in cancer therapy.

Uniqueness of Tomizine

This compound is unique in its specific inhibition of dihydrofolate reductase and its potent antineoplastic properties. Unlike other folate antagonists, this compound has shown a distinct ability to induce structural changes in the thyroid gland, making it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLYNOPIQSYARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=N1)SCC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964843
Record name 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50602-44-3
Record name Tomizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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